

Spectroscopic data of 5-(tert-Butyl)pyrazine-2-carboxylic acid (NMR, IR, MS)

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Compound of Interest

Compound Name: 5-(tert-Butyl)pyrazine-2-carboxylic acid

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An In-Depth Technical Guide to the Spectroscopic Characterization of **5-(tert-Butyl)pyrazine-2-carboxylic acid**

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound **5-(tert-Butyl)pyrazine-2-carboxylic acid**. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of predicted spectral features, explains the rationale behind analytical choices, and provides robust, self-validating experimental protocols for data acquisition. Our focus is on the synergy between structural features and their spectroscopic signatures, providing a foundational understanding for the characterization of this and similar heterocyclic compounds.

Molecular Structure and Analytical Significance

5-(tert-Butyl)pyrazine-2-carboxylic acid ($C_9H_{12}N_2O_2$) is a heterocyclic compound featuring a pyrazine ring substituted with a tert-butyl group and a carboxylic acid. The pyrazine core is a common scaffold in pharmaceuticals and flavor chemistry, making the unambiguous structural elucidation of its derivatives critical. Spectroscopic analysis is the cornerstone of this process, providing a detailed electronic and vibrational fingerprint of the molecule. This guide will dissect the predicted 1H NMR, ^{13}C NMR, IR, and MS data to build a complete structural profile.

Molecular Properties:

- Molecular Formula: C₉H₁₂N₂O₂
- Molecular Weight: 180.207 g/mol [1]
- CAS Number: 242813-48-5[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **5-(tert-Butyl)pyrazine-2-carboxylic acid**, ¹H and ¹³C NMR will provide definitive information on the number and connectivity of protons and carbons.

Predicted ¹H and ¹³C NMR Data

The following data are predicted based on established chemical shift principles for pyrazine derivatives and carboxylic acids.[3][4][5] The electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group significantly influences the chemical shifts of the pyrazine ring protons and carbons.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
H-3	-9.15	Doublet	-1.5	Pyrazine Ring Proton
H-6	-8.90	Doublet	-1.5	Pyrazine Ring Proton
-COOH	-13.5	Broad Singlet	-	Carboxylic Acid Proton

| -C(CH₃)₃ | ~1.40 | Singlet | - | tert-Butyl Protons |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Assignment
C=O	~165.5	Carboxylic Acid Carbonyl
C-5	~163.0	Pyrazine Ring Carbon (attached to t-Bu)
C-2	~146.0	Pyrazine Ring Carbon (attached to COOH)
C-3	~144.5	Pyrazine Ring Carbon
C-6	~142.0	Pyrazine Ring Carbon
-C(CH ₃) ₃	~36.0	Quaternary tert-Butyl Carbon

| -C(CH₃)₃ | ~29.5 | Methyl Carbons of tert-Butyl |

Interpretation of NMR Spectra

- ¹H NMR Insights: The two protons on the pyrazine ring (H-3 and H-6) are expected to appear as distinct doublets in the aromatic region, significantly downfield due to the deshielding effect of the two ring nitrogens.[6] Their small coupling constant (~1.5 Hz) is characteristic of a para-like relationship across the ring nitrogens. The H-3 proton, being adjacent to the electron-withdrawing carboxylic acid, is predicted to be the most downfield. The carboxylic acid proton itself will appear as a very broad singlet at a high chemical shift (~13.5 ppm), which would disappear upon the addition of D₂O.[3] The nine protons of the tert-butyl group are chemically equivalent and will manifest as a sharp, intense singlet in the upfield aliphatic region.
- ¹³C NMR Insights: The carbon spectrum provides a clear count of the nine unique carbon environments. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165.5 ppm.[3] The four distinct pyrazine ring carbons are all found in the downfield region (142-163 ppm), with the carbon bearing the tert-butyl group (C-5) being the most downfield due to substitution. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will appear in the upfield region, consistent with sp³ hybridized carbons.[4]

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for preparing and analyzing a solid sample.

- Sample Preparation:

1. Accurately weigh 10-15 mg of high-purity **5-(tert-Butyl)pyrazine-2-carboxylic acid** into a clean, dry vial.
2. Add approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective for dissolving polar carboxylic acids.[\[4\]](#)
3. Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
4. Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
5. Securely cap the NMR tube and label it clearly.

- Instrument Setup & Acquisition (400/500 MHz Spectrometer):

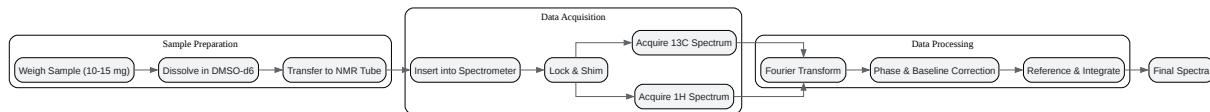
1. Insert the sample into the spectrometer.
2. Lock the spectrometer on the deuterium signal from the solvent.
3. Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.
4. For ¹H NMR: Acquire data using a standard single-pulse experiment. A spectral width of ~16 ppm, centered around 8 ppm, is appropriate. Typically, 16-64 scans are sufficient.[\[4\]](#)
5. For ¹³C NMR: Acquire data using a proton-decoupled single-pulse experiment. A spectral width of ~220 ppm is required. Due to the lower natural abundance of ¹³C, 1024 or more scans are typically necessary for a good signal-to-noise ratio.[\[4\]](#)

- Data Processing:

1. Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
2. Perform phase and baseline corrections on the resulting spectra.

3. Integrate the ^1H NMR signals and reference the spectrum (e.g., to the residual solvent peak of DMSO-d₆ at 2.50 ppm).
4. Reference the ^{13}C NMR spectrum (e.g., to the DMSO-d₆ solvent peak at 39.52 ppm).

Visualization: NMR Workflow



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Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is exceptionally useful for identifying the presence of the carboxylic acid moiety in the target compound.

Predicted IR Data

The following vibrational frequencies are predicted based on characteristic absorption ranges for carboxylic acids and aromatic systems.[\[7\]](#)[\[8\]](#)

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3300 - 2500	Broad, Strong	O-H Stretch	Carboxylic Acid
3100 - 3000	Medium	C-H Stretch	Aromatic (Pyrazine Ring)
2970 - 2870	Medium-Strong	C-H Stretch	Aliphatic (tert-Butyl)
~1710	Strong, Sharp	C=O Stretch	Carboxylic Acid (H-bonded dimer)
1600 - 1450	Medium	C=C / C=N Stretch	Aromatic (Pyrazine Ring)
1320 - 1210	Medium	C-O Stretch	Carboxylic Acid

| 950 - 910 | Broad, Medium | O-H Bend (out-of-plane) | Carboxylic Acid |

Interpretation of IR Spectrum

The IR spectrum of **5-(tert-Butyl)pyrazine-2-carboxylic acid** is expected to be dominated by the features of the carboxylic acid group.

- O-H Stretch: The most prominent feature will be an extremely broad absorption band spanning from 2500 to 3300 cm⁻¹. This breadth is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer and often partially obscures the C-H stretching peaks.[7][9]
- C=O Stretch: A strong, sharp peak is anticipated around 1710 cm⁻¹. The position at the lower end of the typical carbonyl range (1760-1690 cm⁻¹) suggests that the compound exists as a hydrogen-bonded dimer in the solid state.[10]
- C-H Stretches: Sharp peaks just below 3000 cm⁻¹ will correspond to the sp³ C-H stretches of the tert-butyl group, while weaker peaks just above 3000 cm⁻¹ can be assigned to the sp² C-H stretches of the pyrazine ring.[8]

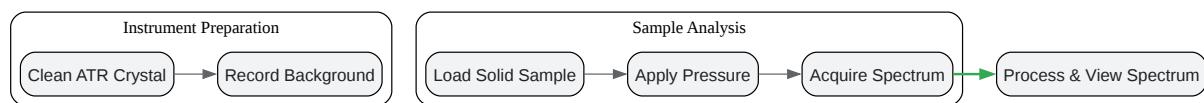
- Fingerprint Region: The region below 1600 cm^{-1} will contain a series of peaks corresponding to the pyrazine ring stretches (C=C and C=N), as well as the C-O stretching and O-H bending vibrations of the carboxylic acid.^[7]

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and simple method for analyzing solid samples.

- Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO_2 , H_2O) and instrument-related absorptions.
- Sample Application: Place a small amount (a few milligrams) of the solid **5-(tert-Butyl)pyrazine-2-carboxylic acid** powder onto the center of the ATR crystal.
- Apply Pressure: Lower the ATR press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.
- Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Visualization: IR (ATR) Workflow



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Caption: Workflow for solid-state IR analysis using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial structural information based on its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data (Electron Ionization)

The following fragments are predicted for Electron Ionization (EI-MS), which is a common hard ionization technique.

Table 4: Predicted Key Ions in EI Mass Spectrum

Predicted m/z	Ion	Proposed Fragmentation
180	$[M]^{+\cdot}$	Molecular Ion
165	$[M - CH_3]^+$	Loss of a methyl radical from the tert-butyl group
135	$[M - COOH]^+$	Loss of the carboxylic acid group
123	$[M - C_4H_9]^+$	Loss of the tert-butyl radical (α -cleavage)

| 57 | $[C_4H_9]^+$ | tert-Butyl cation |

Interpretation of Mass Spectrum

- Molecular Ion Peak: The molecular ion peak ($[M]^{+\cdot}$) is expected at m/z 180, confirming the molecular weight of the compound. The stability of the aromatic pyrazine ring should result in a reasonably intense molecular ion peak.[11]
- Key Fragments: The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

- A peak at m/z 165 ($[M-15]^+$) is highly characteristic of a tert-butyl group, arising from the loss of a methyl radical to form a stable tertiary carbocation stabilized by the pyrazine ring.
- Loss of the entire carboxylic acid radical (-COOH, 45 Da) would yield a peak at m/z 135. [\[12\]](#)
- Alpha-cleavage, breaking the bond between the pyrazine ring and the tert-butyl group, would result in the loss of a tert-butyl radical (57 Da), giving a fragment at m/z 123.
- The complementary fragment, the highly stable tert-butyl cation, would produce a prominent peak at m/z 57. This is often the base peak in the spectra of compounds containing a tert-butyl group.

Experimental Protocol for MS Data Acquisition (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a modern, soft ionization technique suitable for this polar molecule.

- Sample Preparation:

1. Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile.
2. Perform a serial dilution to a final concentration of approximately 1-10 μ g/mL in the mobile phase.

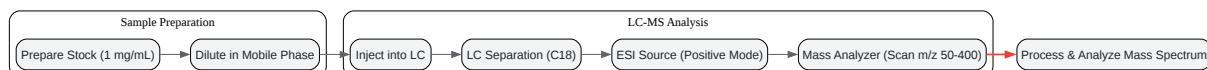
- LC-MS System Setup:

1. Liquid Chromatography (LC): Use a C18 column. The mobile phase could be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the protonation of the analyte.
2. Mass Spectrometry (MS): Use an ESI source operating in positive ion mode ($[M+H]^+$). Set the mass analyzer (e.g., Quadrupole or Orbitrap) to scan a range that includes the expected molecular ion, for instance, m/z 50-400.[\[13\]](#)

- Data Acquisition:

1. Inject a small volume (1-5 μ L) of the prepared sample into the LC-MS system.
2. The compound will first be separated by the LC column before entering the mass spectrometer.
3. Acquire the full scan mass spectrum. For further structural confirmation, a tandem MS (MS/MS) experiment can be performed where the $[M+H]^+$ ion (m/z 181) is isolated and fragmented to observe its daughter ions.

Visualization: MS (LC-MS) Workflow



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Caption: General workflow for LC-MS analysis.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the structural confirmation of **5-(tert-Butyl)pyrazine-2-carboxylic acid**. By correlating the predicted NMR, IR, and MS data with specific molecular features, we have established a clear and verifiable analytical profile. The provided protocols offer standardized methods for data acquisition, ensuring reproducibility and reliability. This integrated approach, combining predictive analysis with practical methodology, serves as a valuable resource for scientists engaged in the characterization of novel chemical entities in pharmaceutical and related industries.

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